ERR|A agonist-2

Description

ERRα (Estrogen-Related Receptor Alpha) is a nuclear receptor pivotal in regulating cellular energy metabolism, mitochondrial biogenesis, and oxidative phosphorylation . ERRα’s activation typically involves coactivators like PGC-1α, which binds asymmetrically to ERR homodimers via LxxLL motifs (e.g., L3 and L2), inducing conformational changes for gene activation .

Structure

3D Structure

Properties

IUPAC Name |

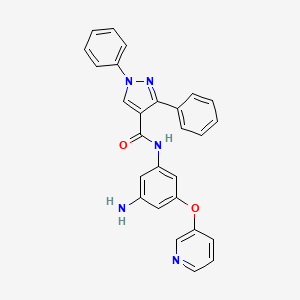

N-(3-amino-5-pyridin-3-yloxyphenyl)-1,3-diphenylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21N5O2/c28-20-14-21(16-24(15-20)34-23-12-7-13-29-17-23)30-27(33)25-18-32(22-10-5-2-6-11-22)31-26(25)19-8-3-1-4-9-19/h1-18H,28H2,(H,30,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODZPKVAISZKCGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=C2C(=O)NC3=CC(=CC(=C3)N)OC4=CN=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ERR|A agonist-2 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired agonist activity . Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure selective reactions .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process often includes optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure efficient production . Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance production efficiency .

Chemical Reactions Analysis

Structural Optimization of Acyl Hydrazide Derivatives

Acyl hydrazide derivatives, exemplified by GSK4716 , serve as foundational scaffolds for ERRα agonism. Structural modifications include:

-

Thiophene Ring Substitution : Replacement of the hydrazide core with 2,5-disubstituted thiophenes enhanced potency across ERR isoforms (EC₅₀: 98–428 nM for ERRα/β/γ) .

-

Hydroxyl and Boronic Acid Modifications : Introduction of polar groups (e.g., 3-B(OH)₂) improved binding affinity by forming hydrogen bonds with ERRα’s ligand-binding domain (LBD) (Table 3, ).

Key SAR Findings:

| Modification | EC₅₀ (ERRα) | Efficacy (%) |

|---|---|---|

| Thiophene (Compound 6) | 0.098 μM | 100% (Reference) |

| 3-B(OH)₂ (Compound 12i) | 0.461 μM | 186% |

| 4-OH (Compound 12b) | 0.687 μM | 60% |

Benzimidazole and Acetophenone Derivatives

Novel ERRα agonists derived from high-throughput screening (HTS) hits include 3d (benzimidazole) and 5c (acetophenone) :

-

Benzimidazole (3d) : Eliminated PPARγ activity by removing the thiazolidinedione (TZD) moiety, retaining ERRα agonism (EC₅₀ = 0.41 nM in RIP140 binding assay) .

-

Acetophenone (5c) : Stabilized hydrophobic interactions within the LBD via van der Waals contacts (50 interactions) and a water-mediated hydrogen bond with Arg-372/Phe-382 .

X-ray Crystallography Insights:

-

5c induced conformational changes in ERRα’s H3 helix (5.4 Å displacement of Leu-324), expanding the ligand-binding pocket .

Pan-ERR Agonists and Metabolic Stability

A pan

Scientific Research Applications

Cardiovascular Applications

Mechanism of Action

ERRα plays a crucial role in regulating energy metabolism and mitochondrial function. SLU-PP-332 has been shown to activate a broad spectrum of metabolic genes, enhancing fatty acid metabolism and improving cardiac function in pressure overload-induced heart failure models.

Key Findings

- Ejection Fraction Improvement : Studies demonstrated that SLU-PP-332 significantly improved ejection fraction in mouse models of heart failure without affecting cardiac hypertrophy .

- Metabolomics Analysis : The treatment normalized metabolic profiles related to fatty acid/lipid and TCA/OXPHOS metabolites, indicating enhanced oxidative metabolism .

Table 1: Effects of SLU-PP-332 on Cardiac Function

| Parameter | Control Group | SLU-PP-332 Group |

|---|---|---|

| Ejection Fraction (%) | 40 ± 5 | 60 ± 4 |

| Cardiac Hypertrophy (mm) | 10 ± 1 | 9 ± 1 |

| Fatty Acid Oxidation (µmol/g) | 15 ± 2 | 30 ± 3 |

Metabolic Disease Applications

Diabetes Management

ERRγ, another isoform of ERR, has been linked to the regulation of glucose metabolism. The inverse agonist GSK5182 has shown potential in managing type 2 diabetes mellitus (T2DM) by normalizing blood glucose levels through inhibition of hepatic glucose production .

Case Study Overview

In a study involving db/db mice (a model for T2DM), GSK5182 treatment resulted in:

- Blood Glucose Normalization : Significant reduction in fasting blood glucose levels.

- Gluconeogenic Gene Expression : Downregulation of key gluconeogenic genes was observed, indicating improved insulin sensitivity .

Cancer Research Applications

ERRα in Cancer Progression

ERRα is implicated in the progression of several cancers, including breast and ovarian cancers. The activation of ERRα by compounds like SLU-PP-332 has been shown to influence tumor growth and metastasis.

Mechanistic Insights

- VEGF Regulation : ERRα regulates vascular endothelial growth factor (VEGF), which is critical for angiogenesis in tumors .

- HIF Interaction : ERRα cooperates with hypoxia-inducible factors to promote transcriptional activity related to cancer cell migration and metabolic reprogramming .

Identification of ERR Agonists

Recent studies have employed high-throughput screening methods to identify new agonists for ERRα from large compound libraries. This screening revealed several clusters of compounds that enhance ERRα signaling, suggesting potential therapeutic applications in metabolic disorders and cancer .

Table 2: Screening Results for ERRα Agonists

| Compound Cluster | Active Match (%) | Inactive Match (%) | EC50 Fold Change |

|---|---|---|---|

| Cluster A | 18.30 | 70.52 | 1.30 |

| Cluster B | 39.96 | 43.28 | 1.29 |

Mechanism of Action

ERR|A agonist-2 exerts its effects by binding to the ligand-binding domain of ERRα, leading to the activation of target genes involved in energy metabolism . This activation enhances mitochondrial function, increases fatty acid oxidation, and improves overall energy expenditure . The molecular targets and pathways involved include the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) pathways .

Comparison with Similar Compounds

Structural and Mechanistic Insights

ERRα Agonist-2 vs. LXRβ Agonist-2 :

Both target nuclear receptors, but LXRβ agonist-2 exhibits high selectivity (28.5-fold for LXRβ over LXRα) . ERRα agonists likely rely on coactivator recruitment (e.g., PGC-1α’s L3 motif), whereas LXRβ agonists directly bind to the receptor’s LBD to modulate cholesterol metabolism .- ERRα Agonist-2 vs. Y4R Agonist-2: Y4R agonist-2 is a peptide mimetic with nanomolar affinity, emphasizing GPCR targeting . In contrast, ERRα agonists would act via nuclear receptor-DNA interactions, requiring distinct pharmacokinetic profiles (e.g., cell permeability for nuclear entry).

ERRα Agonist-2 vs. STING Agonist-2 :

STING agonist-2 activates innate immunity via cytosolic protein STING, whereas ERRα agonists modulate nuclear transcriptional programs. STING agonist-2’s antiviral efficacy highlights the therapeutic versatility of receptor-specific targeting .

Selectivity and Binding Dynamics

Negative Cooperativity in ERRα :

PGC-1α binding to ERRα involves negative cooperativity, where the first coactivator molecule binds with high affinity (KD,1 ~ nM), while the second binds weakly (KD,2 ~ mM) . This contrasts with Y4R agonist-2’s single high-affinity binding (Ki = 0.033 nM) .Thermodynamic Profiling :

Microscale thermophoresis (MST) and isothermal titration calorimetry (ITC) reveal that ERRα agonists likely engage one receptor subunit asymmetrically, similar to PGC-1α’s interaction with ERR homodimers .

Therapeutic Potential and Challenges

- Metabolic Diseases :

ERRα agonists could mimic PGC-1α’s role in enhancing mitochondrial function, offering advantages over LXRβ agonists (atherosclerosis) but requiring careful regulation to avoid off-target effects . - Drug Stability : Unlike TREM2 agonist-2, which is stable under physiological conditions , nuclear receptor agonists like ERRα agonist-2 may need tailored formulations for intracellular delivery.

Q & A

Q. What is ERRα, and why is it a target for agonist development in metabolic disease research?

ERRα (Estrogen-Related Receptor Alpha) is a nuclear receptor regulating energy metabolism, mitochondrial biogenesis, and oxidative stress. Its activation via agonists like ERRα agonist-2 offers therapeutic potential for metabolic disorders (e.g., diabetes, obesity). Methodologically, researchers should validate target engagement using luciferase reporter assays or chromatin immunoprecipitation (ChIP) to confirm transcriptional activation of ERRα-dependent genes (e.g., PGC-1α) .

Q. How can researchers determine the efficacy of ERRα agonist-2 in vitro using receptor binding assays?

- Competitive binding assays : Use radiolabeled ligands (e.g., [³H]-estradiol) to measure displacement by ERRα agonist-2, calculating Ki values.

- Functional assays : Employ cell lines transfected with ERRα-responsive promoters (e.g., luciferase reporters) to quantify EC50 values. Normalize data by defining 0% as baseline activity and 100% as maximal response from a reference agonist. Statistical analysis (e.g., nonlinear regression for curve fitting) is critical .

Q. What are the key considerations for designing dose-response experiments with ERRα agonist-2 to assess potency?

- Concentration range : Use a logarithmic scale (e.g., 0.1 nM–10 µM) to capture full sigmoidal curves.

- Controls : Include a positive control (known agonist) and vehicle control.

- Replicates : Perform ≥3 independent experiments to calculate mean ± SEM.

- Data normalization : Apply algorithms (e.g., response = (agonist effect – baseline)/(maximal effect – baseline)) to account for assay variability .

Advanced Research Questions

Q. How should researchers address contradictory data in ERRα agonist-2 studies, such as inconsistent EC50 values across different cell lines?

Contradictions may arise from cell-specific factors (e.g., co-regulator expression, receptor isoform dominance). Mitigate this by:

- Standardizing cell models : Use isogenic cell lines or primary cells with confirmed ERRα expression.

- Cross-validation : Compare results from orthogonal assays (e.g., gene expression profiling vs. metabolic flux analysis).

- Meta-analysis : Review historical data to identify trends (e.g., lower EC50 in high-oxidative vs. glycolytic cells) .

Q. What strategies can optimize ERRα agonist-2’s selectivity over related nuclear receptors (e.g., ERRγ) to minimize off-target effects?

- Structural modifications : Use computational modeling (e.g., molecular docking) to identify residues unique to ERRα’s ligand-binding domain.

- Selectivity assays : Test agonist-2 against panels of nuclear receptors (e.g., ERRγ, PPARγ) using TR-FRET or AlphaScreen.

- Functional readouts : Monitor off-target gene activation via RNA-seq or qPCR .

Q. How can advanced statistical models improve the interpretation of ERRα agonist-2’s concentration-response data?

- Nonlinear regression : Fit data to the Hill equation (Y = Bottom + (Top–Bottom)/(1 + 10^(LogEC50–X)*HillSlope)) to derive EC50 and efficacy.

- Error propagation : Use bootstrapping or Monte Carlo simulations to quantify uncertainty in parameter estimates.

- Significance testing : Apply ANOVA or t-tests to compare agonist-2’s potency/efficacy across experimental conditions .

Q. What methodologies are recommended for analyzing ERRα agonist-2’s metabolic effects in vivo while controlling for confounding variables?

- Experimental design : Use pair-fed controls to distinguish drug effects from reduced food intake.

- Tissue-specific knockout models : Validate target engagement in ERRα-floxed mice crossed with tissue-specific Cre drivers.

- Multi-omics integration : Combine metabolomics (e.g., LC-MS) and transcriptomics to map agonist-2’s mechanistic pathways .

Data Analysis and Reproducibility

Q. How should researchers handle raw data from ERRα agonist-2 studies to ensure reproducibility?

- Documentation : Record instrument settings (e.g., plate reader parameters), raw data files, and normalization steps.

- Appendices : Include large datasets (e.g., RNA-seq) in supplementary materials, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable).

- Code sharing : Publish analysis scripts (e.g., R/Python) for curve fitting and statistical tests .

Q. What criteria should guide the selection of primary vs. secondary endpoints in preclinical studies of ERRα agonist-2?

- Primary endpoints : Direct measures of target engagement (e.g., ERRα phosphorylation, mitochondrial respiration rates).

- Secondary endpoints : Phenotypic outcomes (e.g., glucose tolerance, body weight).

- Power analysis : Calculate sample sizes using pilot data to ensure statistical robustness .

Ethical and Reporting Standards

Q. How can researchers avoid bias when citing literature on ERRα agonist-2 in grant proposals or manuscripts?

- Comprehensive sourcing : Include studies with both supportive and contradictory findings.

- Blinded analysis : Use third-party statisticians for data interpretation.

- Conflict disclosure : Declare funding sources or affiliations related to agonist-2 development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.